![molecular formula C18H12BrCl2NO2S2 B4544058 5-{5-bromo-2-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4544058.png)
5-{5-bromo-2-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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Description
This compound is a derivative of thiazolidinone, a heterocyclic compound containing sulfur and nitrogen, which is of significant interest in medicinal chemistry due to its structural significance and versatility in chemical reactions. Although specific information on this exact compound is limited in publicly available literature, insights can be drawn from closely related thiazolidinone derivatives regarding their synthesis, structural analysis, and properties.
Synthesis Analysis
Thiazolidinone derivatives, including compounds like the one , are synthesized through a variety of methods, often involving the condensation of thioureas with α-halo ketones or aldehydes in the presence of a base. For instance, the synthesis of thiazolidinone derivatives has been demonstrated through reactions involving bromine and specific structural moieties to achieve the desired scaffold, including the introduction of bromo substituents and the formation of benzylidene linkages (Omar, Kandeel, & Youssef, 1995).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been extensively studied using X-ray diffraction, NMR spectroscopy, and computational methods. These studies reveal the non-planar arrangement of the thiazolidinone ring system and its substituents, as well as the presence of intra- and intermolecular interactions such as hydrogen bonding, which significantly influence the compound's stability and reactivity (Khelloul et al., 2016).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo a variety of chemical reactions, prominently including bromination and condensation reactions. These reactions are instrumental in introducing functional groups that modify the compound's chemical properties, enabling the synthesis of diverse derivatives with potential biological activities. For instance, the bromination of thiazolidinone derivatives has been optimized under specific conditions to yield compounds with significant yields, showcasing the reactivity of the thiazolidinone core (Chun, 2008).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. The presence of substituents like bromo or chloro groups affects these properties by altering intermolecular forces. Analysis of the crystal structure and Hirshfeld surface analysis provide insights into the solid-state properties and molecular packing of these compounds (Khelloul et al., 2016).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, including reactivity, stability, and the nature of chemical transformations they undergo, are influenced by their structural framework and substituents. Studies on the reactions of thiazolidinone derivatives with various reagents have elucidated the mechanisms underlying their transformation into other heterocyclic systems, highlighting the versatility of the thiazolidinone core in organic synthesis (Omar, Kandeel, & Youssef, 1995).
properties
IUPAC Name |
(5E)-5-[[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrCl2NO2S2/c1-22-17(23)16(26-18(22)25)8-11-7-12(19)3-5-15(11)24-9-10-2-4-13(20)14(21)6-10/h2-8H,9H2,1H3/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJOFPVYFOBKEV-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC(=C(C=C3)Cl)Cl)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OCC3=CC(=C(C=C3)Cl)Cl)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrCl2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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